Cas no 501902-32-5 (3-(5-Chlorothiophen-2-yl)isoxazol-5-amine)
3-(5-Chlorothiophen-2-yl)isoxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine
- 3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine
- AC1MTKRW
- AK104714
- ANW-71063
- CTK8C4110
- KB-233279
- MolPort-008-649-368
- 501902-32-5
- BVA90232
- EN300-373408
- CS-0216258
- DB-330778
- Z969204702
- AKOS009097530
- DTXSID60394674
-
- Inchi: 1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,9H2
- InChI Key: GEMHTXKUGCNPMG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2C=C(N)ON=2)S1
Computed Properties
- Exact Mass: 199.9811117g/mol
- Monoisotopic Mass: 199.9811117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 80.3Ų
3-(5-Chlorothiophen-2-yl)isoxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190624-1g |
3-(5-chlorothiophen-2-yl)isoxazol-5-amine |
501902-32-5 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM190624-1g |
3-(5-chlorothiophen-2-yl)isoxazol-5-amine |
501902-32-5 | 95% | 1g |
$736 | 2024-07-16 | |
| Enamine | EN300-373408-0.05g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
| Enamine | EN300-373408-0.1g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 0.1g |
$257.0 | 2023-07-06 | |
| Enamine | EN300-373408-0.25g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 0.25g |
$367.0 | 2023-07-06 | |
| Enamine | EN300-373408-0.5g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
| Enamine | EN300-373408-1.0g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 1.0g |
$743.0 | 2023-07-06 | |
| Enamine | EN300-373408-2.5g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
| Enamine | EN300-373408-5.0g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 5.0g |
$2152.0 | 2023-07-06 | |
| Enamine | EN300-373408-10.0g |
3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine |
501902-32-5 | 95% | 10.0g |
$3191.0 | 2023-07-06 |
3-(5-Chlorothiophen-2-yl)isoxazol-5-amine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine
Introduction to 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine (CAS No. 501902-32-5)
3-(5-Chlorothiophen-2-yl)isoxazol-5-amine, with the CAS number 501902-32-5, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The presence of a chlorothiophene moiety in its structure imparts unique chemical and biological properties, making it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine consists of an isoxazole ring fused to a 5-chlorothiophene ring, with an amino group attached to the isoxazole ring. This structural arrangement provides a versatile platform for chemical modifications, enabling researchers to explore a wide range of functional groups and derivatives. The compound's aromaticity and the presence of electron-withdrawing groups contribute to its stability and reactivity, which are crucial factors in its potential therapeutic applications.
Recent studies have highlighted the biological activities of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in various inflammatory diseases. These findings suggest that 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activity of certain kinases, such as PI3K/Akt and MAPK, which are frequently dysregulated in various types of cancer. These findings underscore the potential of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine as a novel therapeutic agent for cancer treatment.
In addition to its therapeutic applications, 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine has been explored for its use in diagnostic imaging. The compound's unique chemical properties make it suitable for conjugation with imaging agents, such as fluorescent dyes or radioisotopes. This allows for the visualization and monitoring of specific biological processes in vivo, providing valuable insights into disease mechanisms and treatment efficacy. For example, conjugates of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine have been used to image tumor progression and response to therapy in preclinical models.
The synthesis of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chloroacetyl chloride with 4-aminothiophenol to form an intermediate, followed by cyclization with hydroxylamine to generate the final product. This synthetic pathway is well-documented in the literature and can be optimized for large-scale production, making it feasible for industrial applications.
The safety profile of 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 3-(5-Chlorothiophen-2-yli soxazol - 5 - amine (CAS No . 501902 - 32 - 5)) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of new therapeutic agents targeting inflammatory diseases, cancer, and other conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.
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